![molecular formula C14H18BrNO2 B3027560 tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate CAS No. 1332766-03-6](/img/structure/B3027560.png)
tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
Overview
Description
tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 2-bromophenyl group and a tert-butoxycarbonyl (BOC) protecting group. This compound is structurally significant in organic and medicinal chemistry, serving as an intermediate in synthesizing bioactive molecules. Its bromophenyl substituent and strained cyclopropane ring confer unique electronic and steric properties, making it valuable for studying structure-activity relationships (SAR) in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate typically involves the reaction of 1-(2-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran. The general reaction scheme is as follows:
- Dissolve 1-(2-bromophenyl)cyclopropan-1-amine in tetrahydrofuran.
- Add di-tert-butyl dicarbonate to the solution.
- Introduce sodium bicarbonate to the reaction mixture.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard methods such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl halides in the presence of bases like cesium carbonate.
Oxidation Reactions: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of biaryl compounds or other substituted derivatives.
Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.
Reduction Reactions: Formation of dehalogenated or modified cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate exhibit promising anticancer properties. A study highlighted the synthesis of cyclopropane-fused diazepanones, which demonstrated significant anticancer activity against HeLa cell lines, with some derivatives showing IC50 values as low as 17.4 μM . The structure-activity relationship (SAR) studies revealed that modifications in the substituents significantly influenced the biological activity, suggesting that the presence of bromine in specific positions enhances efficacy .
Table 1: Anticancer Activity of Related Compounds
Compound | IC50 (μM, HeLa) |
---|---|
8ac | 78.0 ± 1.8 |
8ej | 23.7 ± 0.6 |
8ec | 17.4 ± 0.9 |
8ah | 66.2 ± 4.3 |
This table summarizes the potency of various compounds related to this compound, indicating its potential as a scaffold for developing anticancer agents.
1.2 Neurological Disorders
The compound's structural features may also position it as a candidate for treating neurological disorders. Research into related carbamates has shown their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety . The unique cyclopropyl moiety may enhance blood-brain barrier penetration, making it a valuable candidate in neuropharmacology.
Material Science
2.1 Polymer Chemistry
This compound can serve as a precursor for synthesizing advanced polymers with specific mechanical properties. The incorporation of cyclopropane units into polymer backbones has been shown to improve thermal stability and mechanical strength . This application is particularly relevant in developing materials for aerospace and automotive industries where high-performance materials are critical.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable brominated cyclopropane derivative under controlled conditions to ensure high yield and purity . Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess purity.
Table 2: Synthesis Conditions for this compound
Reactants | Solvent | Yield (%) | Reaction Time |
---|---|---|---|
tert-butyl carbamate + bromocyclopropane | CHCl3 | 92 | Overnight |
This table outlines typical synthesis conditions that yield high-purity products suitable for further application studies.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Research Findings
Halogen-Substituted Cyclopropane Derivatives
- Bromine vs. Fluorine/Chlorine : The 2-bromophenyl group in the target compound increases steric bulk and lipophilicity compared to the 3-fluorophenyl and 2-chlorophenyl analogs. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, whereas fluorine’s electronegativity modulates electronic effects without significant steric interference.
- Cyclopropane vs.
Functional Group Variations
- Nitrile vs. Halogen/Amino Groups: The cyano-substituted analog exhibits distinct reactivity due to the nitrile group, enabling participation in click chemistry or hydrolysis reactions. In contrast, the aminoethyl derivative offers a site for further functionalization, such as peptide coupling.
Implications for Medicinal Chemistry
- Bioactivity Potential: The bromophenyl group’s lipophilicity may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system (CNS) drug development.
- Synthetic Utility : The strained cyclopropane ring facilitates ring-opening reactions for constructing complex scaffolds, while halogen substituents allow for cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Activity
tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H18BrN2O2, with a molecular weight of approximately 314.22 g/mol. The presence of the bromophenyl moiety is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its role as a cholinesterase inhibitor . By binding to the active site of cholinesterase enzymes, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are prevalent .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Due to its cholinesterase inhibitory action, this compound may offer protective effects against neuronal degeneration.
- Anticancer Potential : Preliminary studies suggest that similar carbamate derivatives exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The presence of electron-withdrawing groups like bromine can enhance this activity by increasing metabolic stability .
Comparative Studies
A comparison with related compounds highlights the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate | Fluorophenyl | Strong cholinesterase inhibition; potential for neurodegenerative treatment |
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate | Chlorophenyl | Moderate cytotoxicity; less potent than bromine analog |
tert-Butyl N-[1-(2-methylphenyl)cyclopropyl]carbamate | Methylphenyl | Reduced metabolic stability; lower efficacy in cancer models |
The bromine substituent appears to enhance both the lipophilicity and metabolic stability of the compound compared to its fluorine and chlorine counterparts, potentially leading to greater efficacy in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various carbamate derivatives, including this compound. Notable findings include:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines at sub-micromolar concentrations. For instance, IC50 values were recorded at 0.65 µM against MCF-7 cells, indicating potent anticancer properties .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to apoptosis in cancer cells via caspase activation pathways. This suggests that the compound not only inhibits cell proliferation but also induces programmed cell death in a dose-dependent manner .
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUKBASLQJYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146872 | |
Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332766-03-6 | |
Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332766-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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